CB2 Cannabinoid Receptor Binding Affinity and Functional Selectivity: Class‑Level Comparison of Sulfamoylbenzamide Derivatives
Sulfamoylbenzamide derivatives have demonstrated significant CB2 receptor engagement. In a published series, compound 27 achieved a 120‑fold functional selectivity for CB2 over CB1 in GTPγS assays (EC50 CB2 = 0.8 nM; CB1 > 100 nM) [1]. While the target compound 5-({[4-(Furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has not been directly profiled, its hybrid furan‑thiophene structure represents an extension of the SAR landscape that produced this selectivity. In contrast, simpler 5‑sulfamoyl‑2‑methoxybenzamide congeners lacking heterocyclic elaboration exhibit negligible cannabinoid receptor activity.
| Evidence Dimension | CB2 functional selectivity (fold) and EC50 |
|---|---|
| Target Compound Data | Not directly determined; inferred to reside within the CB2‑active sulfamoylbenzamide class |
| Comparator Or Baseline | Sulfamoylbenzamide derivative 27 (Worm et al. 2008): EC50 CB2 = 0.8 nM, CB1 > 100 nM, 120‑fold selectivity [1] |
| Quantified Difference | Class‑based selectivity range: >100‑fold achievable; simple 5‑sulfamoyl‑2‑methoxybenzamide shows no detectable CB2 activity |
| Conditions | GTPγS functional assay, recombinant human CB1 and CB2 receptors |
Why This Matters
The demonstrated ability of sulfamoylbenzamides to achieve high CB2 selectivity underscores the value of exploring structurally elaborated analogs such as the target compound for pain or inflammation programs, where generic non‑heterocyclic sulfamoylbenzamides would be inactive.
- [1] Worm K, Zhou QJ, Saeui CT, et al. Sulfamoyl benzamides as novel CB2 cannabinoid receptor ligands. Bioorg Med Chem Lett. 2008;18(9):2830‑2835. View Source
